4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to a sulfamoyl group, which is further connected to a benzamide moiety. The benzamide part of the molecule also carries a methoxyphenyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Chemical Synthesis and Antibacterial Activity
A study explored the synthesis of novel compounds, including derivatives related to the structure of 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, and evaluated their antibacterial activity. The research demonstrated the potential of these compounds in combating bacterial infections, highlighting the importance of structural modifications to enhance antibacterial efficacy А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020.
Anticancer and Antiangiogenic Activities
Another significant application involves the design and synthesis of 3-arylaminobenzofuran derivatives, targeting the colchicine site on tubulin for anticancer purposes. These compounds showed potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity, indicating their potential as therapeutic agents for cancer treatment R. Romagnoli, P. Baraldi, María Kimatrai Salvador, et al., 2015.
Novel Derivatives and Their Pharmacological Effects
Research has also been conducted on the synthesis of novel benzenesulfonamides carrying a benzamide moiety, investigating their role as inhibitors for carbonic anhydrases and acetylcholinesterase. These studies provide insights into the potential therapeutic applications of such compounds in treating conditions related to the dysregulation of these enzymes M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020.
Inhibition of SARS Coronavirus Helicase
In the context of viral infections, one study identified a chemical compound with the ability to suppress the enzymatic activities of SARS coronavirus helicase, demonstrating the potential for developing inhibitors against coronaviruses based on the structural framework of 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide Jin-Moo Lee, Jin-Beom Cho, H. Ahn, et al., 2017.
Safety And Hazards
properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-22(14-18-4-3-13-27-18)28(24,25)19-11-5-15(6-12-19)20(23)21-16-7-9-17(26-2)10-8-16/h3-13H,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSRPYMODWVOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
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